4-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
4-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a useful research compound. Its molecular formula is C18H14BrClFN3O3 and its molecular weight is 454.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.98911 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Photoprecursor for Difluorocarbene : The synthesis of 4,4-Difluoropyrazolidine-3,5-dione as a precursor to generate difluorocarbene demonstrates the use of pyrazol derivatives in creating reactive intermediates for chemical synthesis, highlighting the compound's potential in photochemical and thermal cyclopropanation reactions (He & Lemal, 2003).
Multi-component Synthesis Processes : A method leveraging choline chloride (ChCl)-oxalic acid (Ox) deep eutectic solvent for the synthesis of 4-azaphenanthrene-3,10-dione, 1,8-dioxo-octahydroxanthene, and tetrahydrobenzo[b]pyran derivatives underlines the compound's potential in facilitating complex chemical syntheses (Sayahi et al., 2020).
Oxazepine, Pyrazole, and Isoxazole Compounds Synthesis : Research on synthesizing heterocyclic compounds like oxazepine derivatives from 2-Aminobenzimidazole showcases the compound's utility in producing a variety of bioactive molecules, potentially including pharmaceuticals and agrochemicals (Adnan, Hassan, & Thamer, 2014).
Catalysis in Chemical Synthesis : The use of 1,4-Diazabicyclo[2.2.2]octane as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives via multi-component reactions in aqueous media demonstrates the compound's role in promoting environmentally friendly chemical processes (Tahmassebi, Bryson, & Binz, 2011).
Synthesis of Biologically Active Compounds : The development of new 8-oxa-2-azaspiro[4.5]decane derivatives from accessible reagents underlines the importance of such compounds in generating biologically active molecules, which could be pivotal in drug discovery and development (Ogurtsov & Rakitin, 2020).
Properties
IUPAC Name |
2-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClFN3O3/c19-9-7-23(6-8-10(20)2-1-3-11(8)21)22-16(9)24-17(25)14-12-4-5-13(27-12)15(14)18(24)26/h1-3,7,12-15H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYUYUBRTHGVIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=C4Br)CC5=C(C=CC=C5Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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